molecular formula C11H8 B1619292 1,4-Pentadiynylbenzene CAS No. 6088-96-6

1,4-Pentadiynylbenzene

Cat. No.: B1619292
CAS No.: 6088-96-6
M. Wt: 140.18 g/mol
InChI Key: QPCKXALBLLVOLL-UHFFFAOYSA-N
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Description

1,4-Pentadiynylbenzene is an organic compound with the molecular formula C₁₁H₈ It is characterized by a benzene ring substituted with a pentadiynyl group at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Pentadiynylbenzene can be synthesized through various synthetic routes. One common method involves the coupling of a benzene derivative with a pentadiynyl precursor under specific reaction conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to achieve the desired product. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, utilizing continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentadiynylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing alkyne groups.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

1,4-Pentadiynylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Research into its derivatives could lead to the discovery of new pharmaceutical agents.

    Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-pentadiynylbenzene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, the addition of hydrogen atoms to the alkyne groups results in the formation of alkenes or alkanes. The specific pathways and targets depend on the nature of the reaction and the conditions employed.

Comparison with Similar Compounds

Similar Compounds

    1,3-Pentadiynylbenzene: Similar structure but with the pentadiynyl group at the 1 and 3 positions.

    1,4-Hexadiynylbenzene: Contains an additional carbon in the alkyne chain.

    1,4-Butadiynylbenzene: Shorter alkyne chain compared to 1,4-pentadiynylbenzene.

Uniqueness

This compound is unique due to its specific substitution pattern and the length of its alkyne chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

penta-1,4-diynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKXALBLLVOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310236
Record name (Penta-1,4-diyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6088-96-6
Record name NSC222834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Penta-1,4-diyn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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